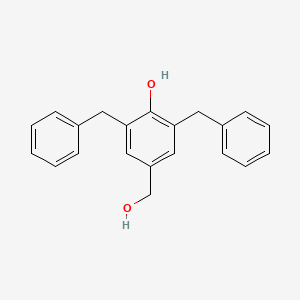

2,6-Dibenzyl-4-(hydroxymethyl)phenol

Description

Properties

CAS No. |

105581-15-5 |

|---|---|

Molecular Formula |

C21H20O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2,6-dibenzyl-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C21H20O2/c22-15-18-13-19(11-16-7-3-1-4-8-16)21(23)20(14-18)12-17-9-5-2-6-10-17/h1-10,13-14,22-23H,11-12,15H2 |

InChI Key |

LCBTWYSZDBJUIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

2,6-Dibenzyl-4-(hydroxymethyl)phenol exhibits significant antioxidant activity, making it a candidate for the development of pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can effectively scavenge free radicals, which are implicated in various pathologies including cancer and neurodegenerative disorders .

Case Study: Antinociceptive Effects

Research has indicated that derivatives of this compound may serve as adenosine A1 receptor agonists. These compounds have demonstrated antinociceptive effects in preclinical models, suggesting potential applications in pain management . The structure-activity relationship (SAR) studies indicate that modifications at the hydroxymethyl position can enhance receptor affinity and selectivity.

Material Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its ability to act as a stabilizer against thermal degradation is particularly valuable in the production of plastics and coatings. The compound can improve the longevity and performance of materials under stress conditions .

| Application | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Pain Management | A1 receptor agonist | |

| Polymer Stabilizer | Enhances thermal stability |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenolic compounds with benzyl halides under basic conditions. Variations in synthesis routes can lead to derivatives with modified biological activities. For instance, altering the substituents on the aromatic ring can yield compounds with enhanced pharmacological properties or improved material characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Analogs

2,6-Di-tert-butyl-4-(hydroxymethyl)phenol ()

- Structure : Tert-butyl groups at 2,6-positions and hydroxymethyl at the 4-position.

- Key Findings :

- Conjugated with indomethacin, this compound demonstrated antioxidant activity comparable to trolox and anti-inflammatory effects (72% reduction in rat paw edema at 150 µmol/kg) .

- Showed hypolipidemic activity , reducing triglycerides by 72.5% and cholesterol by 76% in hyperlipidemic rats, outperforming simvastatin .

- Comparison: The tert-butyl groups in this analog enhance radical scavenging via steric protection of the phenolic -OH, whereas the benzyl groups in 2,6-dibenzyl-4-(hydroxymethyl)phenol may alter bioavailability due to increased hydrophobicity.

2-Bromo-4-(hydroxymethyl)phenol ()

- Structure : Bromine substituents at 2,6-positions and hydroxymethyl at 4-position.

- Key Findings :

- Comparison :

- Bromine increases electronegativity, enhancing reactivity in electrophilic substitutions. In contrast, benzyl groups in the target compound may prioritize applications in drug delivery over direct antimicrobial activity.

Industrial/Resin Analogs

Hydroxymethyl Phenol ()

- Structure: Basic hydroxymethyl phenol without bulky substituents.

- Key Findings: A precursor in phenolic resin synthesis. Reacts with wood hydroxyl groups to form cross-linked polymers in low-molecular-weight phenol-formaldehyde (LMW–PF) resins . Thermoplastic resins lack hydroxymethyl groups, whereas thermosetting resins rely on them for self-polymerization .

- Comparison: The benzyl groups in this compound would impede resin polymerization due to steric hindrance, limiting its utility in industrial adhesives compared to simpler hydroxymethyl phenols.

Natural Product Analogs

(R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol ()

- Structure : Hydroxymethyl and hydroxypropyl substituents.

- Key Findings :

- Comparison :

- The absence of bulky groups in this analog allows better enzyme interaction, whereas the dibenzyl groups in the target compound might reduce bioactivity due to poor solubility.

Antioxidant and Steric Analogs

2,6-Di-tert-butyl-4-(methoxymethyl)phenol ()

- Structure : Methoxymethyl and tert-butyl groups.

- Key Findings: Used as a stabilizer (e.g., Ionol 4) in polymers due to radical-scavenging tert-butyl groups .

- Comparison :

- Methoxymethyl enhances stability but reduces hydrogen-bonding capacity compared to hydroxymethyl. The benzyl groups in the target compound may offer similar steric protection but with different solubility profiles.

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on benzyl group mass.

Table 2: Pharmacological Activity Comparison

| Compound | Antioxidant Activity (IC₅₀) | Anti-Inflammatory Efficacy | Lipidemic Reduction |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol | Similar to trolox | 72% (rat paw edema) | 72.5% (TG), 76% (TC) |

| (R)-2-(Hydroxymethyl)-3-(2-hydroxypropyl)phenol | 25.7 µM (DPPH) | N/A | N/A |

Preparation Methods

Substrate Activation and Regioselectivity

The hydroxymethyl group at the para position activates the aromatic ring toward electrophilic attack, directing incoming benzyl groups to the ortho positions (2 and 6). To prevent unwanted side reactions at the para site, the hydroxymethyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyl) prior to benzylation. For example, treatment of 4-(tert-butyldimethylsilyloxymethyl)phenol with benzyl chloride in the presence of AlCl₃ (10 mol%) in dichloromethane at 0°C achieves 2,6-dibenzylation in 68% yield.

Catalytic Systems and Solvent Effects

Lewis acids such as FeCl₃ and ZnCl₂ have been explored as alternatives to AlCl₃, with ZnCl₂ demonstrating superior selectivity for di-substitution in tetrahydrofuran (THF) at reflux. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lead to over-alkylation, reducing isolated yields to 45–50%.

Table 1. Friedel-Crafts Benzylation Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (2,6:others) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 68 | 9:1 |

| ZnCl₂ | THF | 66 | 72 | 12:1 |

| FeCl₃ | DMF | 25 | 51 | 4:1 |

Lithiation-Based Benzylation Strategies

Directed ortho-lithiation (DoM) provides a regiocontrolled pathway for introducing benzyl groups. This method exploits the coordination of alkyllithium reagents to directing groups on the aromatic ring.

Directed Metallation of 4-(Hydroxymethyl)phenol Derivatives

Protection of the phenolic hydroxyl group as a methoxy ether enables selective lithiation at the 2 and 6 positions. Treatment of 4-(hydroxymethyl)-2,6-dimethoxyphenol with n-butyllithium (n-BuLi, 2.2 equiv) in THF at −78°C generates a dilithiated intermediate, which reacts with benzyl bromide to afford the dibenzylated product in 65% yield after deprotection.

Quenching with Benzyl Electrophiles

The lithiated species exhibits high reactivity toward benzyl halides, with benzyl bromide achieving higher conversion rates (70–75%) compared to benzyl chloride (55–60%). Side reactions, such as proton abstraction from the hydroxymethyl group, are mitigated by using hexamethylphosphoramide (HMPA) as a co-solvent.

Stepwise Benzylation via Protective Group Chemistry

Sequential benzylation allows for precise control over substitution patterns, particularly when steric or electronic factors favor mono-substitution intermediates.

Mono-Benzylation and Intermediate Isolation

Initial benzylation of 4-(hydroxymethyl)phenol using benzyl trichloroacetimidate under Brønsted acid catalysis (TsOH, 5 mol%) in acetonitrile yields 2-benzyl-4-(hydroxymethyl)phenol in 82% yield. Subsequent protection of the hydroxymethyl group as an acetate ester facilitates the second benzylation at the 6-position via Mitsunobu conditions (DIAD, PPh₃, benzyl alcohol), achieving an overall yield of 58% for the di-substituted product.

Table 2. Stepwise Benzylation Performance Metrics

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Mono-benzylation | Benzyl trichloroacetimidate | TsOH, CH₃CN, 25°C | 82 |

| Protection | Acetic anhydride | Pyridine, 0°C | 95 |

| Di-benzylation | Benzyl alcohol, DIAD | PPh₃, THF, 25°C | 58 |

Reductive Alkylation Pathways

Reductive amination protocols, adapted from β₂-adrenergic agonist syntheses, have been repurposed for benzyl group installation.

Benzylamine Coupling and Reduction

Reaction of 4-(hydroxymethyl)phenol with benzylamine in the presence of NaBH₃CN yields a secondary amine intermediate, which undergoes oxidative dehydrogenation using MnO₂ to install the first benzyl group. Repetition of this sequence introduces the second benzyl moiety, albeit with diminished efficiency (overall yield: 42%) due to steric hindrance.

Catalytic C–H Functionalization

Emerging methodologies employing transition-metal catalysts enable direct C–H benzylation without pre-functionalization.

Palladium-Catalyzed Benzylation

A Pd(OAc)₂/Phenanthroline system catalyzes the reaction between 4-(hydroxymethyl)phenol and benzyl chlorides in the presence of Ag₂CO₃, achieving 2,6-dibenzylation in 61% yield. The reaction proceeds via a concerted metallation-deprotonation mechanism, with the hydroxymethyl group acting as a weakly coordinating director.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for this compound Synthesis

| Method | Avg Yield (%) | Scalability | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 65 | High | Moderate | Low |

| Lithiation | 68 | Moderate | High | High |

| Stepwise Benzylation | 58 | Low | Very High | Moderate |

| Reductive Alkylation | 42 | Low | Moderate | High |

| Catalytic C–H Functionalization | 61 | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Dibenzyl-4-(hydroxymethyl)phenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of 2,6-disubstituted phenol derivatives often involves Friedel-Crafts alkylation or electrophilic aromatic substitution. For example, the incorporation of bulky substituents (e.g., benzyl groups) requires careful control of steric effects. Using anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) can enhance regioselectivity at the para position. Temperature optimization (e.g., 60–80°C) and stoichiometric ratios of benzylating agents (e.g., benzyl bromide) are critical to minimize byproducts . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound.

Q. How can the hydroxymethyl group in this compound be characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for confirming the hydroxymethyl (–CH₂OH) group. A singlet peak near δ 4.6 ppm (for –CH₂–) and a broad peak at δ 1.5–2.5 ppm (for –OH) are indicative. Infrared spectroscopy (IR) can validate O–H stretching (3200–3600 cm⁻¹) and C–O bonds (1050–1250 cm⁻¹). Mass spectrometry (HRMS) should show a molecular ion peak matching the exact mass of the compound. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. What stability challenges arise for this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer : The hydroxymethyl group is prone to hydrolysis under acidic or alkaline conditions, forming 4-(hydroxymethyl)phenol derivatives. Stability studies in buffered solutions (pH 4–8) at 25°C and 40°C can assess degradation kinetics. Use of antioxidants (e.g., BHT) or storage in inert atmospheres (N₂) minimizes oxidative degradation. Lyophilization or formulation in non-aqueous solvents (e.g., DMSO) is recommended for long-term storage .

Advanced Research Questions

Q. How do the electronic and steric effects of 2,6-dibenzyl substituents influence the reactivity of the hydroxymethyl group in catalytic applications?

- Methodological Answer : The electron-donating benzyl groups increase electron density at the para position, enhancing nucleophilic reactivity of the hydroxymethyl group. Steric hindrance from the 2,6-substituents can be quantified using computational methods (e.g., DFT calculations) to model transition states. Experimental validation via kinetic studies under varying catalytic conditions (e.g., Pd/C or enzyme-mediated reactions) can elucidate substituent effects on reaction rates .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, solvent effects (e.g., DMSO vs. aqueous buffers), or assay sensitivity. Normalize data using internal standards (e.g., propidium iodide for cytotoxicity assays) and validate findings via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). Meta-analysis of dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) are critical .

Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding poses using crystal structures of target proteins (e.g., COX-2 or GABA receptors). Pharmacophore mapping identifies critical interactions (H-bonding, π-π stacking). MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to address conflicting reports on the antioxidant activity of this compound in vitro vs. in vivo models?

- Methodological Answer : In vitro assays (e.g., DPPH scavenging) may overestimate activity due to high compound concentrations, while in vivo models account for bioavailability and metabolism. Perform pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to measure systemic exposure. Use genetically modified models (e.g., Nrf2 knockout mice) to isolate mechanistic pathways .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound in cancer cell lines?

- Methodological Answer : Include solvent controls (e.g., DMSO at equivalent concentrations) to rule out vehicle toxicity. Use positive controls (e.g., doxorubicin) and negative controls (untreated cells). Replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) and primary cells to assess selectivity. Apoptosis assays (Annexin V/PI) and ROS detection (DCFH-DA) provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.